2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (molecular formula: C₂₀H₂₂N₂O₅; molecular weight: 370.40 g/mol) is a synthetic acetamide derivative characterized by two methoxy groups, a pyrrolidin-2-one (2-oxopyrrolidine) ring, and an acetamide-linked phenyl moiety. Its structure, represented by the SMILES notation COc1ccc(cc1)OCC(=O)Nc1ccc(c(c1)N1CCCC1=O)OC, highlights the substitution pattern: a methoxy group at position 2 of the acetamide-bound phenyl ring and a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl group .
Properties
IUPAC Name |
2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-9-13(17)15-10-5-6-12(20-2)11(8-10)16-7-3-4-14(16)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDZCCFACUFCJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate. The final acetamide moiety is formed through an amidation reaction, often using acetic anhydride or acetyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of appropriate electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and methoxy groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from diverse sources, focusing on molecular features, synthesis, and physicochemical properties.
Structural and Functional Group Analysis
Key Observations :
- In contrast, compounds with morpholinone or oxazolidinone cores () exhibit altered conformational flexibility and hydrogen-bonding capacity .
- Substituent Effects : The dual methoxy groups in the target compound enhance hydrophilicity compared to lipophilic substituents like trifluoromethyl (4s) or furan-2-ylmethyl (Compound 1) .
- Biological Relevance: Compounds with tetrahydroquinazolinone () or oxazolidinone () moieties are associated with TSH receptor agonism or pesticidal activity, respectively, suggesting divergent applications compared to the target compound .
Biological Activity
2-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings and case studies.
Chemical Characteristics
The molecular formula of this compound is , with a molecular weight of 274.32 g/mol. The compound features a methoxy-substituted phenyl ring and a pyrrolidinone moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Methoxy Groups : Methylation reactions using reagents like methyl iodide.
- Formation of Acetamide Linkage : Reaction of the pyrrolidinone with an acetamide derivative.
These methods are crucial for ensuring high yield and purity in the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. A notable study evaluated various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells, demonstrating that certain modifications enhanced anticancer activity. For example, compounds with specific substitutions on the phenyl ring exhibited reduced cell viability, indicating stronger cytotoxic effects:
| Compound | Substitution | A549 Cell Viability (%) |
|---|---|---|
| Base Compound | None | 78–86 |
| Compound 6 | 4-Chlorophenyl | 64 |
| Compound 7 | 4-Bromophenyl | 61 |
| Compound 8 | 4-Dimethylamino | Significant reduction |
These findings suggest that structural modifications can significantly influence the efficacy of these compounds in targeting cancer cells .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. In a study assessing various derivatives against multidrug-resistant strains, it was found that while some compounds showed no activity against Gram-negative pathogens, others demonstrated promising results against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship indicated that specific functional groups were essential for enhancing antimicrobial efficacy .
Case Studies
- Anticancer Efficacy : In vitro studies using MTT assays revealed that certain derivatives significantly reduced A549 cell viability compared to standard chemotherapeutics like cisplatin. The incorporation of different substituents on the phenyl ring was critical in enhancing potency.
- Antimicrobial Resistance : Research on compounds targeting MRSA strains indicated that modifications could lead to selective antimicrobial activity, making these derivatives potential candidates for developing new antibiotics .
Q & A
Q. How can researchers address low reproducibility in biological assays involving this compound?
- Answer :
- Standardized Protocols : Pre-treat cells with identical serum concentrations (e.g., 10% FBS) .
- Batch Consistency : NMR purity checks (>95%) and LC-MS quantification to rule out degradation .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
